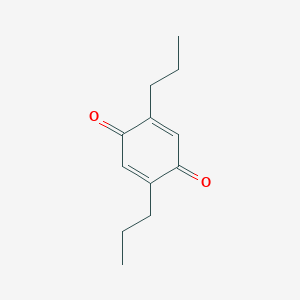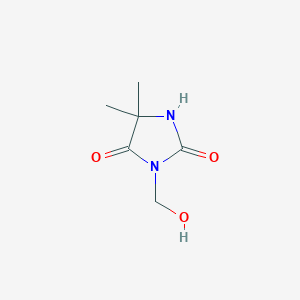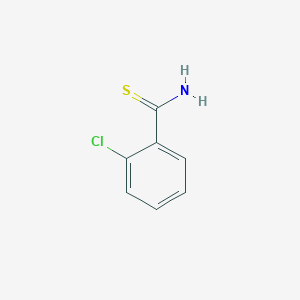![molecular formula C18H36N2O4 B097927 Bis[2-(diethylamino)ethyl] adipate CAS No. 16545-00-9](/img/structure/B97927.png)
Bis[2-(diethylamino)ethyl] adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(diethylamino)ethyl] adipate, also known as DEAEAD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAEAD is a cationic surfactant that is commonly used in the fields of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
Bis[2-(diethylamino)ethyl] adipate has a wide range of applications in scientific research. It is commonly used as a surfactant in protein purification and chromatography. Bis[2-(diethylamino)ethyl] adipate can also be used to solubilize membrane proteins and lipids. In addition, Bis[2-(diethylamino)ethyl] adipate has been used as a transfection agent in gene therapy and as a delivery vehicle for drugs and nucleic acids.
Wirkmechanismus
The mechanism of action of Bis[2-(diethylamino)ethyl] adipate is not fully understood. However, it is believed that Bis[2-(diethylamino)ethyl] adipate interacts with the cell membrane, leading to the formation of transient pores that allow the entry of molecules into the cell. Bis[2-(diethylamino)ethyl] adipate has also been shown to disrupt the lipid bilayer of the cell membrane, leading to cell lysis.
Biochemical and Physiological Effects:
Bis[2-(diethylamino)ethyl] adipate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Bis[2-(diethylamino)ethyl] adipate can enhance the activity of enzymes such as alkaline phosphatase and lactate dehydrogenase. Bis[2-(diethylamino)ethyl] adipate has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that Bis[2-(diethylamino)ethyl] adipate can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[2-(diethylamino)ethyl] adipate has several advantages for lab experiments. It is a relatively inexpensive surfactant that is easy to synthesize. Bis[2-(diethylamino)ethyl] adipate is also stable over a wide range of pH and temperature conditions. However, Bis[2-(diethylamino)ethyl] adipate has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Bis[2-(diethylamino)ethyl] adipate. One area of research is the development of Bis[2-(diethylamino)ethyl] adipate-based drug delivery systems for targeted cancer therapy. Another area of research is the use of Bis[2-(diethylamino)ethyl] adipate as a transfection agent for gene therapy. Additionally, further studies are needed to understand the mechanism of action of Bis[2-(diethylamino)ethyl] adipate and its potential toxicity to cells.
Synthesemethoden
Bis[2-(diethylamino)ethyl] adipate can be synthesized by reacting diethylamine with adipic acid in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water. The purity of the synthesized Bis[2-(diethylamino)ethyl] adipate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
16545-00-9 |
|---|---|
Molekularformel |
C18H36N2O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
bis[2-(diethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C18H36N2O4/c1-5-19(6-2)13-15-23-17(21)11-9-10-12-18(22)24-16-14-20(7-3)8-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
RGAMPJYGTCSRAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Andere CAS-Nummern |
16545-00-9 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)







![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)